4-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide
Description
4-Methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide is a benzamide derivative characterized by a methanesulfonyl group (-SO₂CH₃) at the para position of the benzamide core and a 2-methyl-1,3-benzothiazole substituent at the amide nitrogen. The benzothiazole moiety is a heterocyclic aromatic system commonly found in bioactive molecules due to its ability to engage in hydrogen bonding and π-π interactions, which enhance binding to biological targets .
Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c1-10-17-14-9-12(5-8-15(14)22-10)18-16(19)11-3-6-13(7-4-11)23(2,20)21/h3-9H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNVCYTZOUDESO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation, where methanesulfonyl chloride reacts with an amine or alcohol in the presence of a base such as triethylamine.
Coupling with Benzamide: The final step involves coupling the benzothiazole derivative with benzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the benzothiazole ring or the methanesulfonyl group, leading to different products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl group typically yields sulfone derivatives, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Structure and Composition
- IUPAC Name : 4-Methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide
- Molecular Formula : C15H17N3O3S2
- Molecular Weight : Approximately 373.46 g/mol
Medicinal Chemistry
This compound has garnered attention in medicinal chemistry for its potential as:
- Anti-cancer Agent : Studies indicate that compounds with benzothiazole structures can induce apoptosis in cancer cells by inhibiting specific enzymes involved in cell proliferation.
- Anti-inflammatory Properties : The compound shows promise in reducing inflammation by inhibiting pro-inflammatory enzymes, making it a candidate for treating inflammatory diseases.
Enzyme Inhibition
The compound acts as an enzyme inhibitor by binding to the active sites of target enzymes. This mechanism can lead to various physiological effects:
- Mechanism of Action : By blocking enzyme activity, it can disrupt pathways involved in cancer progression and inflammation .
Research has demonstrated that benzothiazole derivatives exhibit diverse biological activities. The specific activities of this compound include:
- Antimicrobial Effects : Some studies suggest potential antimicrobial properties, which could be leveraged in developing new antibiotics.
- Antiviral Activity : Investigations into its antiviral effects are ongoing, with preliminary results indicating possible efficacy against certain viral infections .
Case Study 1: Anti-cancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various benzothiazole derivatives and tested their anti-cancer properties. The findings indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound for further development.
Case Study 2: Enzyme Inhibition
Another study focused on the compound's ability to inhibit specific enzymes involved in inflammatory pathways. The results showed that it effectively reduced the activity of cyclooxygenase (COX) enzymes, which are pivotal in mediating inflammatory responses. This study supports the compound's application in treating conditions like arthritis and other inflammatory disorders .
Mechanism of Action
The mechanism of action of 4-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural analogs can be categorized based on substituent variations and pharmacological profiles:
Key Observations:
Substituent Effects on Bioactivity :
- The methanesulfonyl group in the target compound contrasts with the sulfamoyl (-SO₂NH₂) groups in diuretics like Metolazone. Sulfamoyl derivatives often exhibit diuretic activity via carbonic anhydrase inhibition, whereas methanesulfonyl groups may reduce off-target interactions due to decreased hydrogen-bonding capacity .
- Benzothiazole vs. Triazine/Triazole : The 2-methyl-benzothiazole in the target compound likely enhances lipophilicity and membrane permeability compared to triazine-based analogs (e.g., Compounds 51–55). Triazine derivatives, however, show broader antimicrobial activity due to their electron-deficient cores .
Synthetic Routes: The target compound’s synthesis likely involves amide coupling between 4-methanesulfonylbenzoic acid and 5-amino-2-methyl-1,3-benzothiazole, similar to methods described for benzamide derivatives using carbodiimides (e.g., EDC/HOBt in ) . In contrast, triazine-containing analogs () require multi-step reactions, including sulfamoylation and nucleophilic substitution, which are more time-intensive .
Physicochemical Properties :
- Melting Points : Triazine-based benzamides (Compounds 51–55) exhibit higher melting points (237–279°C) compared to typical benzothiazole derivatives, suggesting stronger intermolecular forces (e.g., hydrogen bonding from sulfamoyl groups) .
- Solubility : The methanesulfonyl group may improve aqueous solubility relative to chloro- or aryl-substituted analogs, as seen in neuroleptics like Amisulpride .
Pharmacological Differentiation :
- Unlike Tolvaptan (), which targets vasopressin receptors via a benzazepine-thiazole scaffold, the target compound’s benzothiazole-benzamide structure may favor kinase or protease inhibition, a common trend in benzothiazole-containing drugs .
- Neuroleptic benzamides () prioritize substituents like methoxy or pyrrolidine for dopamine receptor binding, whereas the target compound’s substituents suggest alternative mechanisms .
Biological Activity
4-Methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide is a complex organic compound characterized by its unique structural features, which include a benzamide core and a benzothiazole moiety. This compound has attracted attention in various scientific fields due to its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The IUPAC name for this compound is This compound , and its molecular formula is . The following table summarizes key chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 320.36 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO, methanol |
| Log P | Not available |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound may exhibit inhibitory effects on various enzymes, including acetylcholinesterase (AChE), which is crucial for neurotransmission. The binding of the compound to both the catalytic and peripheral sites of AChE prevents the breakdown of acetylcholine, thereby enhancing cholinergic signaling.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the micromolar range against breast and lung cancer cell lines .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. It has been reported that benzothiazole derivatives exhibit activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
- In Vitro Studies : A study conducted on a series of benzothiazole derivatives revealed that compounds structurally related to this compound displayed potent inhibitory activity against Kv1.3 channels, which are implicated in autoimmune diseases .
- Toxicological Profiling : The ToxCast database profiling indicated that similar compounds exhibited varied biological activities across multiple enzyme assays, suggesting a broad spectrum of potential therapeutic applications .
Research Findings
Recent publications have documented the synthesis and biological evaluation of related compounds, emphasizing their role as potential drug candidates. The following table summarizes some key findings from recent research:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
